molecular formula C₂₈H₃₄F₂O₈ B1145843 Diacétate de fluocinolone acétonide CAS No. 73327-17-0

Diacétate de fluocinolone acétonide

Numéro de catalogue: B1145843
Numéro CAS: 73327-17-0
Poids moléculaire: 536.56
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fluocinolone Acetonide Diacetate is a synthetic corticosteroid primarily used in dermatology to reduce inflammation and relieve itching. It is a derivative of hydrocortisone, with fluorine substitutions that significantly enhance its activity. This compound is known for its potent anti-inflammatory properties and is used in various topical formulations to treat skin conditions such as eczema, psoriasis, and dermatitis .

Applications De Recherche Scientifique

Dermatological Applications

1. Treatment of Inflammatory Skin Conditions

  • Indications: Fluocinolone acetonide diacetate is extensively utilized for managing inflammatory dermatoses such as psoriasis, atopic dermatitis, and seborrheic dermatitis. Its anti-inflammatory properties help reduce symptoms like redness, itching, and swelling .
  • Formulations: It is available in various forms, including creams, ointments, and shampoos. In particular, its use in medicated shampoos targets seborrheic dermatitis of the scalp .

2. Efficacy in Keloid and Hypertrophic Scars

  • Mechanism: The corticosteroid acts by inhibiting fibroblast proliferation and collagen deposition, which are critical in scar formation . Clinical studies have shown promising results in reducing the size and symptoms associated with keloids and hypertrophic scars.

Ophthalmological Applications

1. Treatment of Diabetic Macular Edema

  • Intravitreal Implants: Fluocinolone acetonide diacetate is delivered via intravitreal implants (e.g., Iluvien), providing sustained release over 12 months. This method has been shown to improve best-corrected visual acuity (BCVA) significantly in patients with chronic diabetic macular edema (DME) .
  • Clinical Outcomes: In clinical trials such as the FAME study, patients treated with the 0.2 µg/day fluocinolone acetonide implant exhibited a mean improvement of 4.52 letters in BCVA at 24 months compared to baseline . Additionally, secondary outcomes indicated significant reductions in central macular thickness (CMT).

2. Chronic Non-Infectious Uveitis

  • FDA Approval: The compound has been approved for treating chronic non-infectious uveitis affecting the posterior segment of the eye. Its efficacy was demonstrated through randomized controlled trials that showed favorable visual outcomes .

Case Studies

1. Meta-analysis on Diabetic Macular Edema
A meta-analysis of real-world studies confirmed that fluocinolone acetonide implants lead to significant visual improvements over 36 months. The analysis included nine studies, highlighting a consistent increase in BCVA and a decrease in CMT across diverse patient populations .

StudySample SizeBCVA Improvement at 24 MonthsCMT Reduction
FAME A375+4.4 letters-189 µm
FAME B393+5.4 letters-200 µm
Real-world data241+5.1 letters-189 µm

2. Long-term Effectiveness Review
A retrospective study involving 241 eyes treated with fluocinolone acetonide implants found that 34.2% required additional treatments due to persistent DME symptoms; however, overall visual acuity improved significantly over two years . The study emphasized the implant's role as a second-line treatment option for patients with refractory DME.

Mécanisme D'action

Target of Action

Fluocinolone Acetonide Diacetate is a corticosteroid . Its primary target is the cytosolic glucocorticoid receptor . This receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and inflammatory responses .

Mode of Action

Fluocinolone Acetonide Diacetate binds to the cytosolic glucocorticoid receptor with high affinity . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes . This interaction results in the inhibition of edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation .

Biochemical Pathways

The biochemical pathways affected by Fluocinolone Acetonide Diacetate are primarily related to its anti-inflammatory and immunosuppressive effects . It acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen) and promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .

Pharmacokinetics

Pharmacokinetic analyses have shown that the Fluocinolone Acetonide Diacetate implant releases a submicrogram (0.2 µg/day) dose of fluocinolone acetonide, providing steady-state human aqueous concentrations of approximately 1 ng/mL . This 3-year duration of release, with near-zero order kinetic profile, is currently possible only with non-bioerodable technology .

Result of Action

The result of Fluocinolone Acetonide Diacetate’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . It mediates its effects to relieve itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions .

Action Environment

The action environment of Fluocinolone Acetonide Diacetate is primarily the skin and eye, where it is used to treat various conditions . Environmental factors such as the presence of other medications, the patient’s immune status, and the specific condition being treated can influence the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Fluocinolone Acetonide Diacetate is a corticosteroid that presents a high lipophilicity . It interacts with the cytosolic glucocorticoid receptor . After binding the receptor, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .

Cellular Effects

Fluocinolone Acetonide Diacetate has been used extensively in different medical areas. In dermatology, it is extensively used for the relief of inflammatory dermatosis, dermatitis, psoriasis, hypertrophic tissues, keloid tissues, and atopic dermatitis . It mediates its effects to relieve itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions .

Molecular Mechanism

Fluocinolone Acetonide Diacetate binds to the cytosolic glucocorticoid receptor . After binding the receptor, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes .

Temporal Effects in Laboratory Settings

Following topical application of Fluocinolone Acetonide Diacetate, especially at elevated dosage levels, systemic effects such as some adrenal suppression and weight loss have been observed . These effects, however, have been demonstrated to be reversible .

Dosage Effects in Animal Models

It is estimated that the maximum dosage dogs will tolerate, when fed Fluocinolone Acetonide Diacetate daily for a period of 2 weeks, is less than 0.125 mg/kg . At this dose level, animals lost weight and displayed diarrhea and intestinal inflammation .

Metabolic Pathways

Like other glucocorticoid agents, Fluocinolone Acetonide Diacetate acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen) . It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .

Transport and Distribution

Given its lipophilic nature , it is likely to diffuse across cell membranes and distribute throughout the cell.

Subcellular Localization

After binding to the cytosolic glucocorticoid receptor, the receptor-ligand complex translocates into the cell nucleus , suggesting that Fluocinolone Acetonide Diacetate may localize within the nucleus of cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fluocinolone Acetonide Diacetate involves multiple steps, starting from hydrocortisone. The process includes fluorination at specific positions on the steroid nucleus, followed by acetonide formation. The fluorination step is typically achieved using fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions. The acetonide formation involves the reaction of the fluorinated intermediate with acetone in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of Fluocinolone Acetonide Diacetate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. Quality control measures are stringent to ensure the consistency and safety of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Fluocinolone Acetonide Diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Comparaison Avec Des Composés Similaires

Uniqueness: Fluocinolone Acetonide Diacetate is unique due to its specific fluorine substitutions, which enhance its potency and reduce its side effects compared to other corticosteroids. Its ability to form stable acetonide derivatives also contributes to its prolonged action and effectiveness in treating chronic conditions .

Activité Biologique

Fluocinolone acetonide diacetate is a synthetic corticosteroid with significant biological activity, primarily used in dermatology and ophthalmology. Its therapeutic effects are attributed to its potent anti-inflammatory properties, mediated through various biological mechanisms. This article delves into the biological activity of fluocinolone acetonide diacetate, supported by data tables, case studies, and detailed research findings.

Fluocinolone acetonide diacetate acts primarily as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, it translocates to the cell nucleus and interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction results in the induction of lipocortins, particularly annexin A1, which inhibit phospholipase A2 activity, thereby reducing the release of arachidonic acid and subsequent inflammatory mediators such as prostaglandins and leukotrienes .

Key Mechanisms:

  • Inhibition of Inflammation: Reduces edema, fibrin deposition, and leukocyte migration.
  • Gene Regulation: Modulates the expression of genes involved in inflammation and immune responses.
  • Collagen Synthesis Modulation: Potentiates TGF-β-associated chondrogenesis, significantly increasing collagen type II levels compared to other corticosteroids .

Pharmacokinetics

Fluocinolone acetonide diacetate exhibits varied pharmacokinetic profiles depending on the route of administration. For instance:

  • Topical Application: Absorption is influenced by the vehicle used and the integrity of the skin barrier.
  • Intravitreal Implants: Provide sustained drug release for up to 12 months, maintaining therapeutic levels in ocular tissues while minimizing systemic exposure .

Table 1: Pharmacokinetic Parameters

ParameterValue
Molar Mass452.495 g/mol
Elimination Half-Life1.3 to 1.7 hours
Administration RoutesTopical, Intravitreal
Sustained Release DurationUp to 12 months

Clinical Applications

Fluocinolone acetonide diacetate is widely used for various inflammatory conditions:

  • Dermatological Disorders: Effective in treating eczema, psoriasis, and other inflammatory skin conditions.
  • Ocular Conditions: Used in the management of chronic uveitis and diabetic macular edema through intravitreal implants.

Case Studies

  • Chronic Uveitis Treatment:
    A retrospective study involving 103 eyes treated with a 0.18 mg fluocinolone acetonide intravitreal implant showed significant improvement in visual acuity and resolution of intraocular inflammation when used as an adjunct to systemic immunosuppression . The study reported lower rates of steroid-induced complications compared to previous clinical trials.
  • Long-Term Efficacy:
    Another study assessed the efficacy of fluocinolone acetonide implants over two years in patients with non-infectious uveitis. The primary outcome was treatment failure requiring additional dexamethasone implants, with secondary outcomes including changes in systemic immunosuppression needs . The results indicated sustained benefits with minimal adverse effects.

Safety Profile

The safety profile of fluocinolone acetonide diacetate is generally favorable. Common side effects include increased intraocular pressure and potential cataract formation when used chronically in ocular applications. However, studies have shown that newer delivery systems minimize these risks significantly .

Propriétés

Numéro CAS

73327-17-0

Formule moléculaire

C₂₈H₃₄F₂O₈

Poids moléculaire

536.56

Synonymes

Di-O-acetylfluocinolone 16,17-acetonide;  (6α,11β,16α)-11,21-Bis(acetyloxy)-6,9-difluoro-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.